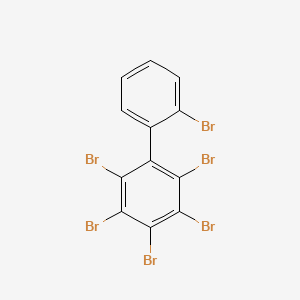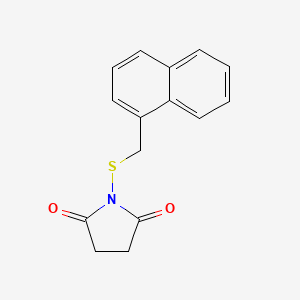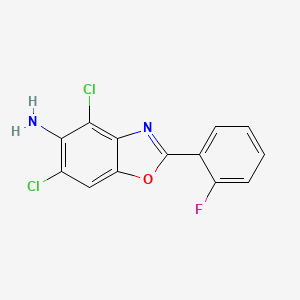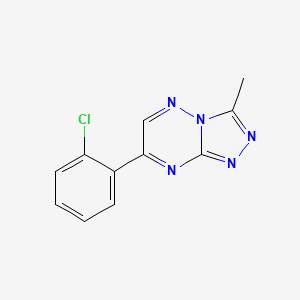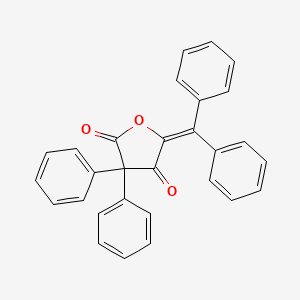
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione is an organic compound with a complex structure that includes a furan ring substituted with diphenylmethylene and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylacetic acid with benzaldehyde in the presence of a base to form the diphenylmethylene intermediate, which then undergoes cyclization to form the furan ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane carbon.
Benzofuran: Contains a fused benzene and furan ring, similar in structure but lacks the diphenylmethylene group.
Fluorenone: A ketone with a similar diphenyl structure but different ring system.
Uniqueness
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione is unique due to its specific substitution pattern and the presence of both diphenylmethylene and diphenyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
67073-68-1 |
|---|---|
Formule moléculaire |
C29H20O3 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
5-benzhydrylidene-3,3-diphenyloxolane-2,4-dione |
InChI |
InChI=1S/C29H20O3/c30-27-26(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)32-28(31)29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
LRNHDGFSYOTVDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C(=O)C(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



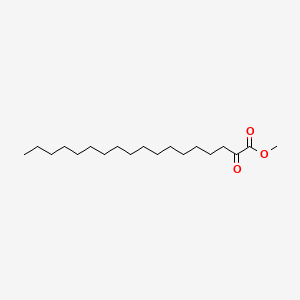

![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
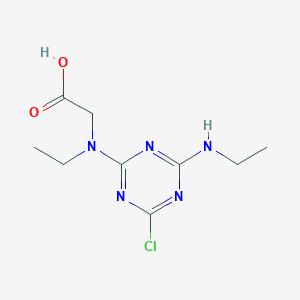
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
